molecular formula C43H59N13O7 B12318993 N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide

N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide

Cat. No.: B12318993
M. Wt: 870.0 g/mol
InChI Key: WPIQUSRULDNCKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide typically involves the stepwise solid-phase peptide synthesis (SPPS) method . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . The reactions are typically carried out under controlled conditions to prevent degradation of the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine .

Scientific Research Applications

N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide involves its interaction with the melanocortin 1 receptor (MC1-R). By binding to this receptor, the compound stimulates melanin production, providing natural protection against UV radiation . Additionally, it acts as an inflammation regulator by modulating the activity of inflammatory cytokines .

Comparison with Similar Compounds

Properties

Molecular Formula

C43H59N13O7

Molecular Weight

870.0 g/mol

IUPAC Name

2-acetamido-N-[1-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48)

InChI Key

WPIQUSRULDNCKM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C

Origin of Product

United States

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